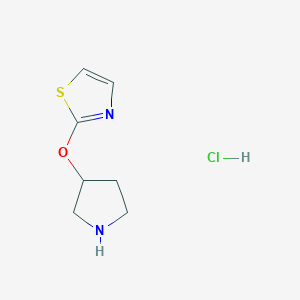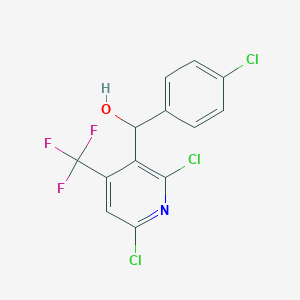
2-(Pyrrolidin-3-yloxy)thiazolhydrochlorid
Übersicht
Beschreibung
2-(Pyrrolidin-3-yloxy)thiazole hydrochloride is a compound that features a pyrrolidine ring and a thiazole ring connected via an ether linkage.
Wissenschaftliche Forschungsanwendungen
2-(Pyrrolidin-3-yloxy)thiazole hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Wirkmechanismus
Target of Action
It is known that pyrrolidine derivatives, which include 2-(pyrrolidin-3-yloxy)thiazole hydrochloride, have been found to inhibit cox-2 .
Mode of Action
It is known that pyrrolidine derivatives can inhibit cox-2, suggesting that 2-(pyrrolidin-3-yloxy)thiazole hydrochloride may interact with this enzyme to exert its effects .
Biochemical Pathways
Given that pyrrolidine derivatives can inhibit cox-2, it is likely that 2-(pyrrolidin-3-yloxy)thiazole hydrochloride may affect pathways related to inflammation and pain, as cox-2 is involved in the production of prostaglandins, which play a key role in these processes .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in molecules, such as the pyrrolidine ring in 2-(pyrrolidin-3-yloxy)thiazole hydrochloride, can modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Given that pyrrolidine derivatives can inhibit cox-2, it is likely that 2-(pyrrolidin-3-yloxy)thiazole hydrochloride may reduce the production of prostaglandins, thereby potentially reducing inflammation and pain .
Action Environment
It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the action of 2-(Pyrrolidin-3-yloxy)thiazole hydrochloride may be influenced by its stereochemistry and the three-dimensional structure of its target proteins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-3-yloxy)thiazole hydrochloride typically involves the reaction of a pyrrolidine derivative with a thiazole derivative under specific conditions. One common method involves the nucleophilic substitution reaction where a pyrrolidine derivative reacts with a thiazole derivative in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Pyrrolidin-3-yloxy)thiazole hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Thiazole derivatives: Compounds such as thiazole acrylonitrile derivatives and thiazolo[3,2-a]pyridines
Uniqueness
2-(Pyrrolidin-3-yloxy)thiazole hydrochloride is unique due to the combination of the pyrrolidine and thiazole rings, which may confer distinct bioactive properties not observed in other similar compounds. This unique structure allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development .
Eigenschaften
IUPAC Name |
2-pyrrolidin-3-yloxy-1,3-thiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS.ClH/c1-2-8-5-6(1)10-7-9-3-4-11-7;/h3-4,6,8H,1-2,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLSNLMQUBQZQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=NC=CS2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-N-[2-(6-chloro-4-trifluoromethyl-pyridine-2-sulfonyl)-ethyl]-benzenesulfonamide](/img/structure/B1401778.png)
![(E)-3-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid ethyl ester](/img/structure/B1401781.png)




![Dimethyl-{6-[3-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine](/img/structure/B1401789.png)

![2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1401793.png)


![(4-Chloro-phenyl)-[5-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrazol-1-yl]-methanone](/img/structure/B1401798.png)

![4-Chloro-N-[4-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide](/img/structure/B1401800.png)
